Acide 3-oxoisoindoline-4-carboxylique

Vue d'ensemble

Description

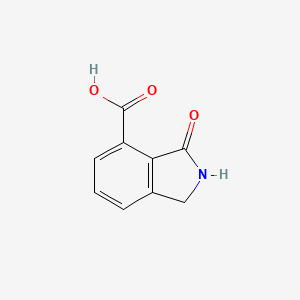

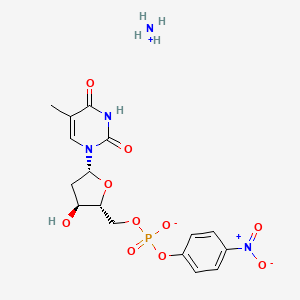

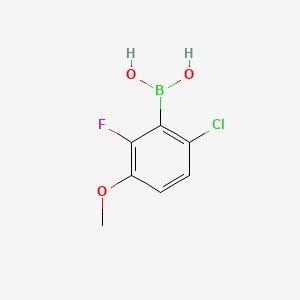

3-Oxoisoindoline-4-carboxylic acid is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 3-Oxoisoindoline-4-carboxylic acid is1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) . This indicates the presence of a carboxylic acid group attached to an isoindoline ring, which itself contains a ketone functional group . Chemical Reactions Analysis

Carboxylic acids, such as 3-Oxoisoindoline-4-carboxylic acid, can undergo a variety of chemical reactions. They can be converted into acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . The specific reactions that 3-Oxoisoindoline-4-carboxylic acid can undergo are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis

3-Oxoisoindoline-4-carboxylic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique

Synthèse Organique

Les acides carboxyliques, tels que l'acide 3-oxoisoindoline-4-carboxylique, jouent un rôle clé dans la synthèse organique . Ils sont impliqués dans de nombreuses réactions importantes telles que la substitution, l'élimination, l'oxydation et le couplage . Ils peuvent être utilisés pour obtenir de petites molécules, des macromolécules, des polymères synthétiques ou naturels .

Nanotechnologie

Dans le domaine de la nanotechnologie, les acides carboxyliques sont utilisés comme modificateurs de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone . Cette application peut aider à la production de nanomatériaux polymères .

Polymères

Les acides carboxyliques ont des applications dans le domaine des polymères. Ils peuvent être utilisés comme monomères, additifs, catalyseurs, etc . Le groupe carboxylique dans l'this compound pourrait potentiellement être utilisé dans des applications similaires.

Modification de Surface

Les acides carboxyliques peuvent aider à la modification de surface des nanotubes de carbone multicouches (MWCNTs) par irradiation ultrasonique . Cela a des applications dans la production de nanomatériaux polymères .

Domaine Médical

Bien que les applications spécifiques de l'this compound dans le domaine médical ne soient pas mentionnées dans les sources, les acides carboxyliques en général ont des applications dans le domaine médical . Ils peuvent être utilisés dans la synthèse de divers médicaments et agents thérapeutiques.

Pharmacie

De même que dans le domaine médical, les acides carboxyliques ont des applications en pharmacie . Ils peuvent être utilisés dans la formulation de divers produits pharmaceutiques. Il est possible que l'this compound puisse avoir des applications similaires.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that isoindoline derivatives, which include 3-oxoisoindoline-4-carboxylic acid, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Isoindoline derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the wide range of biological activities of isoindoline derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 17716 , which may influence its bioavailability.

Result of Action

Given the wide range of biological activities of isoindoline derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Propriétés

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONYZPKBPBFLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659558 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935269-27-5 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935269-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 3-oxoisoindoline-4-carboxylic acid derivatives in the context of antibiotic resistance?

A: Metallo-beta-lactamases (MBLs), like VIM-2, are bacterial enzymes that inactivate a broad range of beta-lactam antibiotics, posing a serious threat to global health. The research highlights the potential of 3-oxoisoindoline-4-carboxylic acid derivatives as potential inhibitors of these enzymes. By understanding how these compounds interact with MBLs, researchers can develop strategies to overcome antibiotic resistance. [, , ]

Q2: How do 3-oxoisoindoline-4-carboxylic acid derivatives interact with the VIM-2 enzyme?

A: While the provided abstracts don't offer specific details on the interaction mechanism, the research likely involves crystallizing VIM-2 in complex with different 3-oxoisoindoline-4-carboxylic acid derivatives. [, , ] This technique allows scientists to visualize the binding mode of these compounds within the enzyme's active site. By analyzing these crystal structures, researchers can identify key interactions and understand how structural modifications to the 3-oxoisoindoline-4-carboxylic acid scaffold affect binding affinity and inhibitory potency against VIM-2.

Q3: Can you describe a novel synthetic route to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides, compounds structurally related to 3-oxoisoindoline-4-carboxylic acids?

A: Yes, research describes a highly efficient method utilizing a protic ionic liquid, specifically a combination of triflic acid (TfOH) and triethylamine (TEA), to synthesize N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides from highly decorated bicyclo[2.2.1]heptadiene starting materials. [, ] This method boasts quantitative conversion, atom economy, and mild reaction conditions, offering a valuable route to access this important chemical space for drug discovery.

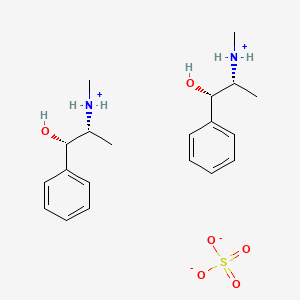

- VIM-2 metallo-beta-lactamase in complex with 2-(2-chloro-6-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid (compound 16)

- VIM-2 metallo-beta-lactamase in complex with 2-(3-fluoro-4-hydroxyphenyl)-3-oxoisoindoline-4-carboxylic acid (compound 35)

- VIM-2 metallo-beta-lactamase in complex with (S)-1-allyl-2-(3-methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid (compound 42)

- A facile, protic ionic liquid route to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides and N-substituted 3-oxoisoindoline-4-carboxylic acids

- A Facile, Protic Ionic Liquid Route to N-Substituted 5-Hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides (II) and N-Substituted 3-Oxoisoindoline-4-carboxylic Acids (VII).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)

![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)

![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B1419066.png)